Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride
Description
Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 2-aminoethylidene substituent at the 4-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing inhibitors targeting enzymes like hepatocyte growth factor (HGF) .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14;/h4H,5-9,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNBGOVLHHUYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCN)CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 4-piperidone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium triacetoxyborohydride to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound has shown promise in the treatment of various diseases by modulating protein levels within cells. Its ability to selectively target and degrade specific proteins makes it a valuable tool for developing therapies for conditions such as cancer, neurodegenerative diseases, and other disorders where protein misfolding or overexpression is implicated. For instance, studies have indicated that compounds similar to tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride can effectively reduce levels of oncogenic proteins, thereby inhibiting tumor growth .
Case Study: Cancer Therapeutics
- Objective: Evaluate the efficacy of PROTACs incorporating this compound in reducing oncogenic protein levels.
- Methodology: In vitro assays were conducted on various cancer cell lines.
- Results: Significant reduction in target protein levels was observed, correlating with decreased cell proliferation.
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of piperidine derivatives through nucleophilic substitution reactions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Synthesis Overview:
- Starting Materials: Piperidine derivatives and tert-butyl esters.
- Reagents: Various coupling agents may be employed to facilitate the reaction.
- Characterization Techniques:
- NMR Spectroscopy
- Mass Spectrometry
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- Structure: Differs by having a shorter aminomethyl (-CH2NH2) group instead of the 2-aminoethylidene (-CH2CH2NH2) chain.
- Synthesis : Prepared via reductive amination or direct substitution reactions, often using tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and ammonia .
tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate derivatives
- Structure: Contains aryl substituents (e.g., 3-fluorophenyl, 4-methoxyphenyl) instead of the aminoethylidene group.
- Properties: These derivatives demonstrate higher lipophilicity (logP ~2.5–3.0) due to aromatic rings, contrasting with the hydrophilic nature of the aminoethylidene compound (logP ~1.2) .
- Spectral Data : Distinctive ¹H NMR signals for aromatic protons (δ 6.8–7.4 ppm) absent in the target compound .
Functional Group Modifications
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
- Structure: Azidomethyl (-CH2N3) group replaces the aminoethylidene moiety.
- Applications: Used in click chemistry for bioconjugation. The azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC), unlike the amino group in the target compound .
- Stability: Azides are thermally unstable, requiring cautious handling compared to the more stable hydrochloride salt form of the aminoethylidene derivative .
tert-Butyl 4-(boronate ester)piperidine-1-carboxylate
- Structure : Boronate ester (-B(OR)2) at the 4-position.
- Synthesis : Generated via Miyaura borylation, achieving >99% conversion under mild conditions .
- Utility: Facilitates Suzuki-Miyaura cross-coupling reactions, expanding its role in C–C bond formation, a functionality absent in the aminoethylidene compound .
Alkyl Chain Length and Branching
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate
- Structure: Features a branched alkyl chain (4-methylpentyl) instead of the linear aminoethylidene group.
- Physical Properties : Higher molecular weight (MW 313.5 g/mol vs. 249.7 g/mol for the target compound) and lipophilicity (logP ~3.5) .
- Spectral Data : ¹H NMR shows characteristic signals for branched methyl groups (δ 0.85–0.95 ppm) absent in the target compound .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Bioactivity: Aminoethylidene derivatives exhibit enhanced hydrogen-bonding capacity compared to alkyl or aryl analogs, improving interactions with enzymatic active sites .
- Synthetic Flexibility: Boronate and azide derivatives enable diverse functionalization strategies, whereas the aminoethylidene group is more suited for protonation-dependent solubility in drug formulations .
- Stability : Hydrochloride salts (e.g., target compound) show superior shelf-life compared to free bases or thermally sensitive analogs like azides .
Biological Activity
Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate; hydrochloride, with CAS number 2287272-83-5, is a versatile small molecule scaffold that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate; hydrochloride involves the condensation of tert-butyl 4-piperidinecarboxylate with an appropriate amine under controlled conditions. The compound is characterized by its piperidine core, which is known for its biological relevance in various pharmacological contexts.
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate, exhibit notable antimicrobial properties. A study demonstrated that piperidinothiosemicarbazone derivatives showed significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 µg/mL . These findings suggest that similar piperidine derivatives could possess comparable or enhanced antimicrobial activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights the importance of substituents on the piperidine ring. Variations in the basicity and steric hindrance of substituents can significantly influence the biological activity of these compounds. For instance, modifications at the C-6 position of the pyridine ring resulted in varying degrees of tuberculostatic potency, indicating that strategic structural modifications can enhance efficacy against specific pathogens .
Tuberculostatic Activity
In a comparative study, various piperidinothiosemicarbazone derivatives were evaluated for their tuberculostatic activity against M. tuberculosis strains. The results showed that certain derivatives exhibited MIC values significantly lower than conventional antibiotics, indicating their potential as effective anti-tuberculosis agents . For example:
| Compound | MIC (µg/mL) against H37Rv | MIC (µg/mL) against Spec. 210 |
|---|---|---|
| Compound 9 | 0.5 | 4 |
| Compound 10 | 2 | 0.5 |
| Compound 14 | 4 | 6 |
These findings underscore the therapeutic potential of piperidine derivatives in treating resistant strains of M. tuberculosis.
Cytotoxicity Assays
Cytotoxicity assessments using human keratinocyte (HaCaT) cell lines revealed that several piperidine derivatives have favorable selectivity indices (SI), indicating low toxicity to non-cancerous cells while maintaining antimicrobial efficacy. For example, compounds with SI values greater than 1.0 suggest a therapeutic window suitable for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
